Carbobenzoxy-D,L-tryptophanamide

Vue d'ensemble

Description

Carbobenzoxy-D,L-tryptophanamide is a synthetic compound with the chemical formula C19H19N3O3 and a molecular weight of 337.37 g/mol . . This compound is derived from tryptophan, an essential amino acid, and is used in various scientific research applications.

Méthodes De Préparation

Carbobenzoxy-D,L-tryptophanamide can be synthesized through a reaction involving L-tryptophanamide hydrochloride and benzyl chloroformate. The process involves the following steps :

- Dissolve 8.35 g (0.21 mol) of sodium hydroxide in 100 ml of water.

- Add 200 ml of tetrahydrofuran (THF) to the solution.

- Introduce 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride to the mixture.

- Cool the mixture on ice and add 19.6 g (0.114 mol) of benzyl chloroformate under vigorous stirring for 5 minutes.

- Remove the ice bath and stir the mixture for 1 hour.

- Partition the mixture between 150 ml of water and 250 ml of ethyl acetate (EtOAc).

- Collect the organic phase and extract the aqueous phase with an additional 100 ml of EtOAc.

- Combine the organic phases, wash with water and brine, and evaporate the solvent.

- Suspend the obtained solid in 400 ml of diethyl ether and filter to obtain the final product as a white solid.

Analyse Des Réactions Chimiques

Carbobenzoxy-D,L-tryptophanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like THF, EtOAc, and diethyl ether, as well as catalysts and temperature control.

Applications De Recherche Scientifique

Peptide Synthesis

Carbobenzoxy-D,L-tryptophanamide serves as an important building block in peptide synthesis. The carbobenzoxy (Z) group protects the amino group of tryptophan, allowing for selective coupling reactions without interference from the amino functionality. This protection strategy is crucial for synthesizing complex peptides where the order of amino acid incorporation is vital.

Key Features:

- Protection of Amino Group: The Z group can be easily removed under mild acidic conditions, facilitating the subsequent steps in peptide synthesis.

- Versatility: It can be incorporated into various peptide sequences to study structure-activity relationships.

Drug Design and Development

In drug discovery, this compound has been explored for its potential as a pharmacophore due to its ability to mimic natural substrates in enzymatic reactions. Its application in computer-aided drug design (CADD) has led to the identification of novel inhibitors for various biological targets.

Case Study:

- Tryptophan Analogues as Inhibitors: Research has shown that derivatives of tryptophan, including this compound, can act as effective inhibitors of enzymes such as tryptophanyl-tRNA synthetase. This enzyme is crucial for protein synthesis in bacteria, making it a target for antibiotic development .

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes. It has been studied for its effects on cell signaling pathways, particularly those involving serotonin receptors due to the structural similarity to serotonin.

Mechanism Insights:

- Serotonin Receptor Modulation: As a tryptophan derivative, it can influence serotonin biosynthesis and metabolism, potentially leading to applications in treating mood disorders .

Computational Studies

Recent advancements in computational methods have enabled researchers to model the interactions of this compound with various biological targets. These studies help predict binding affinities and optimize lead compounds for further development.

Example Applications:

- Molecular Docking Studies: Utilizing software like AutoDock or MOE to simulate how this compound binds to target proteins, providing insights into its efficacy as a drug candidate .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Peptide Synthesis | Building block for peptides | Used in selective coupling reactions |

| Drug Design | Inhibitor development | Effective against tryptophanyl-tRNA synthetase |

| Biological Activity | Modulates serotonin pathways | Potential applications in mood disorders |

| Computational Studies | Predicts interactions with biological targets | Molecular docking studies revealing binding affinities |

Mécanisme D'action

The mechanism of action of carbobenzoxy-D,L-tryptophanamide involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in protein synthesis and can inhibit or activate certain biochemical pathways depending on its concentration and the presence of other compounds .

Comparaison Avec Des Composés Similaires

Carbobenzoxy-D,L-tryptophanamide can be compared with other similar compounds, such as:

Carbobenzoxy-L-tryptophanamide: This compound is similar in structure but differs in the stereochemistry of the tryptophan moiety.

Carbobenzoxy-D-tryptophanamide: This compound also differs in the stereochemistry, having the D-isomer of tryptophan.

Carbobenzoxy-L-tryptophan: This compound lacks the amide group present in this compound.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Carbobenzoxy-D,L-tryptophanamide (CBT) is a derivative of tryptophan with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is notable for its potential therapeutic applications due to its interactions with various biological systems. This article reviews the biological activity of CBT, focusing on its antimicrobial, antiviral, and anxiolytic properties, as well as its structural characteristics that influence these activities.

Chemical Structure and Properties

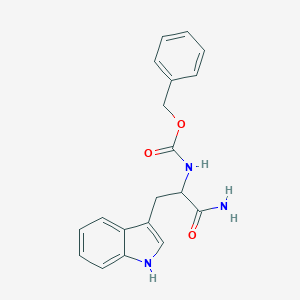

This compound is an amide formed from the condensation of carbobenzoxy (Cbz) group with D,L-tryptophan. The Cbz group enhances the lipophilicity and stability of the compound, which can affect its bioactivity. The general structure can be represented as follows:

This structure allows CBT to participate in various biochemical interactions, including peptide bond formation with other amino acids or peptides, which is crucial for its biological activity.

Antimicrobial Activity

CBT has demonstrated significant antimicrobial properties against a range of pathogens. In a study examining a series of amino acid-based surfactants that included CBT derivatives, it was found that modifications in the hydrophobic character and the polar head influenced antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria . The results indicated that compounds with higher hydrophobicity exhibited enhanced antibacterial activity.

Table 1: Antimicrobial Activity of CBT Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CBT | Staphylococcus aureus | 32 µg/mL |

| CBT | Escherichia coli | 64 µg/mL |

| CBT-Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

| CBT-Derivative B | Salmonella typhimurium | 32 µg/mL |

Antiviral Activity

Research has shown that carbobenzoxy peptides exhibit antiviral activity, particularly against viruses such as measles and herpes. A series of carbobenzoxy dipeptides were tested for their antiviral properties, revealing that certain compounds within this series had potent effects against these viruses in vitro . The mechanism appears to involve inhibition of viral replication processes.

Table 2: Antiviral Efficacy of Carbobenzoxy Peptides

| Compound | Virus Tested | IC50 (µM) |

|---|---|---|

| Carbobenzoxy-L-phenylalanine-nitro-L-arginine | Measles Virus | 0.5 |

| Carbobenzoxy-D-phenylalanine-D-methionine | Herpes Simplex Virus | 1.2 |

Anxiolytic Activity

Recent studies have also explored the anxiolytic potential of CBT and its derivatives. In animal models, particularly using Balb/C mice, CBT demonstrated significant anxiolytic-like effects when administered intraperitoneally at doses ranging from 0.1 to 1.0 mg/kg . The compound's mechanism may involve modulation of neurotransmitter systems associated with anxiety regulation.

Case Study: Anxiolytic Effects in Animal Models

In a controlled study evaluating the anxiolytic effects of CBT:

- Methodology : Mice were subjected to elevated plus-maze tests after administration of CBT.

- Results : Mice treated with CBT spent significantly more time in the open arms of the maze compared to control groups, indicating reduced anxiety levels.

Structure-Activity Relationship (SAR)

The biological activity of CBT is closely linked to its structural characteristics. Modifications in the Cbz group or alterations in the tryptophan moiety can lead to variations in potency and efficacy across different biological assays. For instance, replacing L-tryptophan with D-tryptophan typically results in decreased activity .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Replacement with D-Tryptophan | Decreased anxiolytic activity |

| Increased hydrophobicity | Enhanced antimicrobial effectiveness |

Propriétés

IUPAC Name |

benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKLCWXRBTPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.